molecular formula C12H15NO2S2 B2813932 N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide CAS No. 2034298-37-6

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide

Cat. No.: B2813932
CAS No.: 2034298-37-6
M. Wt: 269.38
InChI Key: MLWXGOCOLBLTRC-UHFFFAOYSA-N
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Description

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide is a chemical compound that belongs to the class of benzo[b]thiophene derivatives. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The structure of this compound consists of a benzo[b]thiophene ring attached to a propan-2-yl group, which is further linked to a methanesulfonamide moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide typically involves the following steps:

    Formation of the benzo[b]thiophene ring: This can be achieved through various methods, such as the cyclization of 2-mercaptobenzoic acid with acetic anhydride.

    Attachment of the propan-2-yl group: This step involves the alkylation of the benzo[b]thiophene ring with a suitable alkylating agent, such as 1-bromo-2-propanol.

    Introduction of the methanesulfonamide group: The final step involves the reaction of the intermediate product with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to convert the sulfonamide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the methanesulfonamide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.

    Reduction: Lithium aluminum hydride, tetrahydrofuran, and ethanol.

    Substitution: Sodium hydride, dimethylformamide, and various nucleophiles.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a modulator of biological pathways.

    Medicine: Explored for its therapeutic potential in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(benzo[b]thiophen-3-yl)propan-2-one
  • Thiophene-2-boronic acid pinacol ester
  • Benzo[b]thiophene derivatives with various substituents

Uniqueness

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the methanesulfonamide group enhances its solubility and reactivity, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[1-(1-benzothiophen-3-yl)propan-2-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2S2/c1-9(13-17(2,14)15)7-10-8-16-12-6-4-3-5-11(10)12/h3-6,8-9,13H,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLWXGOCOLBLTRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC1=CSC2=CC=CC=C21)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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